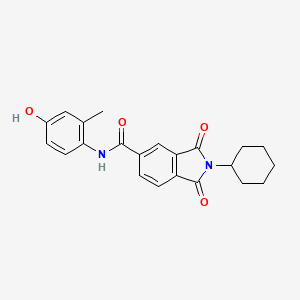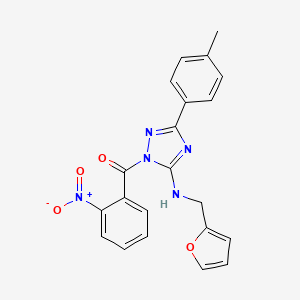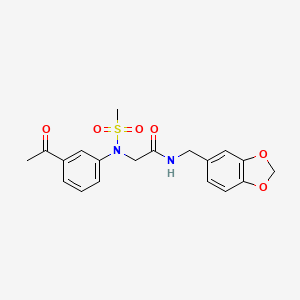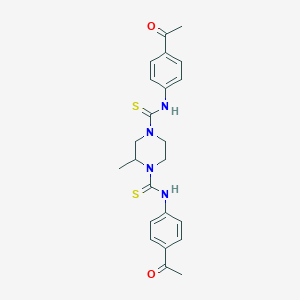![molecular formula C17H22ClNOS B4199023 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4199023.png)
2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride
説明
2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in many different fields. In
作用機序
The mechanism of action of 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride is complex and not fully understood. It is known that this compound is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial respiration and leads to cell death.
Biochemical and Physiological Effects:
This compound hydrochloride has a variety of biochemical and physiological effects. As mentioned above, it selectively destroys dopaminergic neurons in the brain, which makes it a valuable tool for studying Parkinson's disease. This compound has also been found to have effects on other neurotransmitter systems, including the noradrenergic and serotonergic systems. In addition, this compound has been shown to have effects on the immune system, including the activation of microglia and the release of cytokines.
実験室実験の利点と制限
One of the main advantages of using 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride in lab experiments is that it can be used to create animal models of Parkinson's disease. These models are valuable tools for studying the disease and developing new treatments. However, there are also limitations to using this compound in lab experiments. One limitation is that the neurotoxic effects of this compound are irreversible, which means that once the damage is done, it cannot be reversed. In addition, the effects of this compound on the immune system can complicate the interpretation of results.
将来の方向性
There are many future directions for research on 2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride. One area of research is the development of new treatments for Parkinson's disease. This compound has been used to create animal models of the disease, which can be used to test new treatments. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the noradrenergic and serotonergic systems. Finally, there is a need for further research on the immune system effects of this compound, as this could have implications for the development of new treatments for a variety of diseases.
科学的研究の応用
2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride hydrochloride has been used in a variety of scientific research applications. One of the most important uses of this compound is in the study of Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the brain, which is similar to the pathology of Parkinson's disease. Therefore, this compound has been used to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments.
特性
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(17(19)15-6-4-3-5-7-15)18-12-14-8-10-16(20-2)11-9-14;/h3-11,13,17-19H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAFBHVQILTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![11-(3-methoxy-2-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4198965.png)
![N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4198968.png)
![ethyl 4-[3-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4198984.png)

![2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide](/img/structure/B4198997.png)
![2-{5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4199001.png)
![2-[(4-iodobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4199020.png)

![2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4199042.png)
![(2-furylmethyl){5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4199050.png)
